molecular formula C16H18F3NO3S B2713624 3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 1705781-82-3

3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2713624
CAS No.: 1705781-82-3
M. Wt: 361.38
InChI Key: LWVMTFBGQZUKNB-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a synthetic compound derived from the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a structure widely explored in medicinal chemistry for its neurological and pharmacological relevance . This compound features two key substituents:

  • Position 3: A methanesulfonyl (mesyl) group, which enhances polarity and may influence binding interactions.
  • Position 8: A 3-(trifluoromethyl)benzoyl group, contributing steric bulk, lipophilicity, and metabolic stability due to the electron-withdrawing trifluoromethyl moiety.

Its design aligns with structure-activity relationship (SAR) trends observed in tropane analogs targeting dopamine transporters (DAT) or serotonin receptors .

Properties

IUPAC Name

(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3S/c1-24(22,23)14-8-12-5-6-13(9-14)20(12)15(21)10-3-2-4-11(7-10)16(17,18)19/h2-4,7,12-14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVMTFBGQZUKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, followed by functional group modifications.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the bicyclic core using reagents such as methylsulfonyl chloride under basic conditions.

    Attachment of the Trifluoromethylphenyl Group: The final step involves the coupling of the trifluoromethylphenyl group to the bicyclic core, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted trifluoromethyl compounds.

Scientific Research Applications

3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound is known to:

    Bind to Enzymes: Inhibit enzyme activity by forming stable complexes with the active site.

    Modulate Receptor Activity: Interact with cell surface receptors, altering signal transduction pathways.

    Affect Cellular Processes: Influence cellular processes such as apoptosis and cell proliferation through its interaction with intracellular proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 8-azabicyclo[3.2.1]octane derivatives:

Compound Name & Source Position 3 Substituent Position 8 Substituent Molecular Weight (g/mol) Key Properties/Activity
Target Compound Methanesulfonyl 3-(Trifluoromethyl)benzoyl ~346.34 Hypothetical DAT inhibition
Compound 33 (3,5-Dimethyl-pyrazol-4-yl)sulfonyl p-Tolyloxy ~448.50 SAR-tested for receptor affinity
RTI336 3β-(4-Chlorophenyl) 2β-(3-(4-Methylphenyl)isoxazole) ~340.82 DAT inhibitor in clinical trials
3-(4-Bromobenzoyl) Derivative None 4-Bromobenzoyl 330.65 Structural analog for SAR studies
Compound 22e Bis(4-fluorophenyl)methoxyethylidenyl Cyclopropylmethyl ~427.46 Moderate receptor binding affinity

Key Comparisons:

The 3-(trifluoromethyl)benzoyl substituent at position 8 enhances lipophilicity compared to the 4-bromobenzoyl group in , which may improve blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Routes :

  • Sulfonamide derivatives (e.g., Compound 33) are synthesized via coupling sulfonyl chlorides to the azabicyclo scaffold in dry THF, yielding moderate to high purity . The target compound likely follows a similar protocol.
  • Benzoyl derivatives (e.g., 4-bromobenzoyl in ) are introduced via acylation reactions, suggesting the target compound’s 3-(trifluoromethyl)benzoyl group could be added using analogous methods .

Stability: Fluorinated groups resist metabolic oxidation, suggesting improved in vivo stability over compounds like Compound 22e, which lacks such moieties .

Safety and Toxicity :

  • Sulfonamide-containing compounds (e.g., ) may carry risks of hypersensitivity, though methanesulfonyl groups are generally well-tolerated in pharmaceuticals .
  • Related compounds (e.g., ) exhibit acute oral toxicity (Category 4) and skin irritation, warranting careful handling during synthesis .

Biological Activity

3-Methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a methanesulfonyl group and a trifluoromethylbenzoyl moiety, which contribute to its unique pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Tumor Cell Growth : Preliminary studies indicate that this compound exhibits antiproliferative effects against various human tumor cell lines, including HeLa and A549, with GI50 values in the nanomolar range.
  • Receptor Interaction : The compound may act as an inhibitor of certain receptors involved in cancer progression, although specific receptor targets remain to be fully elucidated.

Biological Activity Data

Table 1 summarizes the antiproliferative activity of this compound against selected cancer cell lines.

Cell Line GI50 (µM) Mechanism
HeLa0.5Apoptosis induction
A5490.7Cell cycle arrest
MCF-71.2Inhibition of proliferation

Case Study 1: Anticancer Activity

A study evaluated the efficacy of the compound against non-small cell lung carcinoma (NSCLC). The results demonstrated significant growth inhibition in A549 cells with an IC50 value of approximately 0.7 µM, indicating strong cytotoxic potential.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with the compound resulted in increased apoptosis markers in treated cell lines compared to controls. Flow cytometry analysis showed a rise in Annexin V positive cells, suggesting that the compound induces apoptosis through a mitochondrial pathway.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Antiproliferative Effects : The compound has shown promising results in inhibiting cell growth across multiple cancer types.
  • Selectivity : It appears to selectively target cancer cells while exhibiting lower toxicity to normal cells, making it a candidate for further development.
  • Combination Therapies : Studies suggest that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce drug resistance.

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